methyl[(1R)-1-(pyridin-4-yl)ethyl]amine dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(1R)-1-(pyridin-4-yl)ethyl]amine dihydrochloride typically involves the reaction of ®-1-(pyridin-4-yl)ethanamine with methylating agents under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl[(1R)-1-(pyridin-4-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyridine compounds .
Scientific Research Applications
Methyl[(1R)-1-(pyridin-4-yl)ethyl]amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl[(1R)-1-(pyridin-4-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It binds to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
®-1-(pyridin-4-yl)ethanamine: A precursor in the synthesis of methyl[(1R)-1-(pyridin-4-yl)ethyl]amine dihydrochloride.
N-methyl-2-(pyridin-4-yl)ethanamine: A structurally similar compound with different functional groups.
4-(methylamino)pyridine: Another related compound used in organic synthesis.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the dihydrochloride salt, which enhances its solubility and stability in aqueous solutions. This makes it particularly valuable in biochemical and pharmaceutical research.
Properties
CAS No. |
2679950-01-5 |
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Molecular Formula |
C8H14Cl2N2 |
Molecular Weight |
209.11 g/mol |
IUPAC Name |
(1R)-N-methyl-1-pyridin-4-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2.2ClH/c1-7(9-2)8-3-5-10-6-4-8;;/h3-7,9H,1-2H3;2*1H/t7-;;/m1../s1 |
InChI Key |
MOUVDOSWBGJREX-XCUBXKJBSA-N |
Isomeric SMILES |
C[C@H](C1=CC=NC=C1)NC.Cl.Cl |
Canonical SMILES |
CC(C1=CC=NC=C1)NC.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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